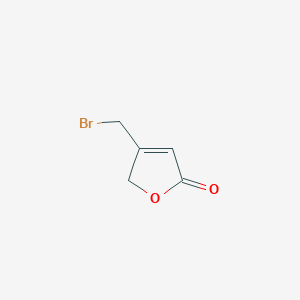

4-(Bromomethyl)furan-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKKGXRKDWIWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343523 | |

| Record name | 4-(Bromomethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61934-55-2 | |

| Record name | 4-(Bromomethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)furan-2(5H)-one from Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(bromomethyl)furan-2(5H)-one, a valuable building block in medicinal chemistry and drug development, from readily available furan derivatives. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The furanone scaffold, particularly the 2(5H)-furanone (or butenolide) ring system, is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The introduction of a bromomethyl group at the C4-position enhances the synthetic utility of this scaffold, providing a reactive handle for further molecular elaboration and the construction of complex molecular architectures. This guide focuses on the efficient synthesis of this compound from common furan-based starting materials, presenting a critical evaluation of the available synthetic routes.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and frequently implied synthetic route to this compound involves a two-step sequence commencing with a suitable furan derivative. This strategy hinges on the initial formation of a key intermediate, 4-(hydroxymethyl)-2(5H)-furanone, followed by its selective bromination.

Overall Synthetic Pathway:

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of the Key Intermediate, 4-(Hydroxymethyl)-2(5H)-furanone

The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a precursor for various halogenated furanones has been demonstrated in the literature.[1] While direct, high-yield syntheses from simple furans are not extensively detailed in readily available literature, the general approach involves the oxidation and rearrangement of furan derivatives.

One plausible pathway starts from furfural, which can be oxidized to form a hydroxyfuranone intermediate. For instance, the oxidation of furfural with hydrogen peroxide can lead to 2(5H)-furanone derivatives.[2]

Conceptual Experimental Workflow for Step 1:

Caption: Conceptual workflow for the synthesis of 4-(hydroxymethyl)-2(5H)-one.

Step 2: Bromination of 4-(Hydroxymethyl)-2(5H)-furanone

The conversion of the hydroxymethyl group to a bromomethyl group is a critical step. This transformation can be achieved using various brominating agents. While a direct protocol for this specific substrate is not explicitly detailed, analogous reactions on similar systems, such as the allylic bromination of 4-methyl-2(5H)-furanone, provide valuable insights. N-Bromosuccinimide (NBS) is a commonly employed reagent for such allylic and benzylic brominations, typically initiated by light or a radical initiator.[3][4][5]

Experimental Protocol for Allylic Bromination (Analogous System):

A known procedure for the bromination of 4-methyl-2(5H)-furanone involves reacting it with N-bromosuccinimide in carbon tetrachloride under reflux with irradiation from a 100 W lamp, yielding the corresponding 5-bromo-4-methyl-2(5H)-furanone in 89% yield.[6] This suggests that a similar radical-initiated bromination could be effective for the hydroxymethyl analogue, targeting the allylic position.

Table 1: Quantitative Data for Analogous Bromination

| Starting Material | Reagent (Equivalents) | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-methyl-2(5H)-furanone | NBS (1.08) | CCl₄ | Reflux, 100W lamp | 5-bromo-4-methyl-2(5H)-furanone | 89 | [6] |

Proposed Experimental Workflow for Step 2:

Caption: Proposed workflow for the bromination of the key intermediate.

Alternative Synthetic Considerations

While the two-step approach is the most direct, other furan derivatives could potentially serve as starting points.

-

From 2-Furoic Acid: Derivatives of 2-furoic acid can be transformed into furanones. However, this route would likely involve multiple steps, including reduction, rearrangement, and functional group manipulations, making it a less direct approach compared to starting from furfural or furfuryl alcohol.

-

From Itaconic Acid Derivatives: While structurally related, the synthesis from itaconic acid would require the introduction of the furan ring oxygen, representing a more complex synthetic challenge.

Data Summary

The following table summarizes the key transformations and expected outcomes based on analogous reactions reported in the literature.

Table 2: Summary of Synthetic Steps and Key Data

| Step | Starting Material | Key Reagents | Product | Expected Yield Range (%) | Key Considerations |

| 1 | Furfural | H₂O₂, Catalyst | 4-(Hydroxymethyl)-2(5H)-one | Moderate to Good | Optimization of oxidant and catalyst is crucial for selectivity. |

| 2 | 4-(Hydroxymethyl)-2(5H)-one | NBS, Radical Initiator | This compound | Good to Excellent | Control of reaction conditions to ensure selective allylic bromination and prevent ring bromination. |

Conclusion

The synthesis of this compound from furan derivatives is most effectively approached through a two-step sequence involving the formation of 4-(hydroxymethyl)-2(5H)-furanone, followed by a selective bromination of the hydroxymethyl group. While a complete, detailed protocol for this specific transformation is not consolidated in a single source, a combination of established methods for furanone synthesis and allylic bromination provides a robust framework for its successful laboratory preparation. This guide offers the necessary theoretical foundation and practical workflows to enable researchers and drug development professionals to efficiently synthesize this valuable chemical intermediate. Further optimization of the initial oxidation/rearrangement step from readily available furan precursors would be a valuable contribution to this field.

References

- 1. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. m.youtube.com [m.youtube.com]

- 6. arpi.unipi.it [arpi.unipi.it]

Technical Guide: Physicochemical Properties of 4-(Bromomethyl)furan-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-(bromomethyl)furan-2(5H)-one (CAS No. 61934-55-2). This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds of interest in medicinal chemistry and materials science.[1] This document consolidates available data on its physical and chemical characteristics, outlines a known synthetic protocol, and explores its chemical reactivity. All quantitative data are presented in clear, tabular formats, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

This compound is a yellow oil at room temperature.[2] Its core structure consists of a five-membered lactone ring, a versatile pharmacophore present in numerous natural products and bioactive molecules. The presence of a reactive bromomethyl group makes it a key intermediate for further chemical modifications.

General and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The boiling point has been reported, although a specific melting point is not currently available in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrO₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 176.996 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Liquid, Yellow Oil | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 287 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Not available | --INVALID-LINK-- |

| Purity (typical) | ≥95% | --INVALID-LINK-- |

| Storage Temperature | -20°C (freezer) | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 4.24 | singlet | CH₂ Br |

| 4.98 | singlet | CH₂ | ||

| 6.16 | singlet | CH | ||

| ¹³C NMR | CDCl₃ | 41.33 | C H₂Br | |

| 74.05 | C H₂ | |||

| 121.09 | C H | |||

| 155.42 | C | |||

| 178.32 | C =O |

Source: ChemicalBook.[2]

Synthesis and Reactivity

The synthesis of brominated 2(5H)-furanones is an area of active research due to their potential biological activities.[3]

Synthetic Protocol

A reported synthesis of this compound involves the hydrolysis of a precursor followed by extraction and purification.

Reaction Scheme:

Detailed Methodology:

-

A 5% aqueous sodium hydroxide solution (100 mL) is stirred with compound 7 (1.98 g, 7.68 mmol) at room temperature overnight.[2]

-

Upon completion of the reaction, the mixture is extracted with dichloromethane (3 x 150 mL).[2]

-

The combined organic phases are washed sequentially with a saturated aqueous sodium bicarbonate solution and distilled water.[2]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

-

The final product, a yellow oil, is purified by column chromatography with an eluent of hexane:ethyl acetate (4:1), yielding 150 mg (11% yield).[2]

Chemical Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbon of the bromomethyl group and the electrophilic centers within the furanone ring.

Key Reactive Sites:

The bromomethyl group is susceptible to nucleophilic substitution reactions , allowing for the introduction of a wide range of functional groups.[1] This makes it an excellent precursor for the synthesis of various heterocyclic compounds. Furthermore, this moiety can participate in cross-coupling reactions , which are instrumental in constructing more complex molecular architectures.[1]

Applications in Research and Drug Development

The 2(5H)-furanone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products. These compounds have been shown to exhibit a range of activities, including antimicrobial and antiviral properties. Brominated furanones, in particular, have been investigated for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[3] The reactivity of this compound makes it a valuable starting material for the synthesis of novel furanone derivatives with potential therapeutic applications.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4) and causes serious eye irritation (Category 2A).[3]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area with soap and plenty of water.

-

Store in a tightly sealed container in a dry, cool place, ideally in a freezer at -20°C.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties, a known synthetic route, and its principal modes of reactivity. Further research to develop higher-yielding synthetic protocols and to explore its utility in the synthesis of novel bioactive compounds is warranted.

References

An In-Depth Technical Guide to 4-(Bromomethyl)furan-2(5H)-one: Synthesis, Properties, and Biological Significance

FOR IMMEDIATE RELEASE

A Comprehensive Overview of 4-(Bromomethyl)furan-2(5H)-one for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of this compound, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical properties, a plausible synthetic route, and explores its biological activities, with a focus on its role as a potential quorum sensing inhibitor.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 61934-55-2 |

| Molecular Formula | C₅H₅BrO₂ |

| Molecular Weight | 177.00 g/mol |

| Synonyms | 2(5H)-Furanone, 4-(bromomethyl)- |

Synthesis and Spectroscopic Data

A probable and efficient method for the synthesis of this compound is through the allylic bromination of 4-methyl-2(5H)-furanone. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source, often with a radical initiator such as benzoyl peroxide or under UV irradiation. The reaction proceeds via a free radical mechanism at the allylic position of the furanone ring.

Expected Spectroscopic Data:

| Spectroscopic Data | Expected Peaks and Interpretations |

| ¹H NMR | Signals for the methylene protons of the bromomethyl group are anticipated in the range of δ 4.0-4.5 ppm. The vinylic proton on the furanone ring would likely appear as a singlet or a narrow multiplet around δ 6.0-6.5 ppm. The protons of the methylene group within the furanone ring are expected to resonate around δ 4.8-5.0 ppm. |

| ¹³C NMR | The carbonyl carbon should appear in the downfield region, typically around 170-175 ppm. The carbon of the bromomethyl group is expected around 30-35 ppm. The olefinic carbons of the furanone ring would likely be in the 120-150 ppm range. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, characteristic of a bromine-containing compound. Common fragmentation patterns would likely involve the loss of the bromine atom (Br•) and the bromomethyl group (•CH₂Br). |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone is expected around 1740-1760 cm⁻¹. The C=C stretching vibration should appear in the 1630-1680 cm⁻¹ region. C-H stretching and bending vibrations for the methylene and vinyl groups would also be present. |

Experimental Protocols

General Synthesis of this compound via Allylic Bromination

Materials:

-

4-methyl-2(5H)-furanone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Benzoyl peroxide (radical initiator)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 4-methyl-2(5H)-furanone in CCl₄ under an inert atmosphere, add N-Bromosuccinimide.

-

Add a catalytic amount of benzoyl peroxide to initiate the reaction.

-

Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Stability and Storage of 4-(Bromomethyl)furan-2(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the versatile chemical intermediate, 4-(Bromomethyl)furan-2(5H)-one. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical agents and other complex organic molecules. This document outlines key storage parameters, potential degradation pathways, and generalized experimental protocols for stability assessment.

Core Physicochemical Properties

This compound is a halogenated lactone with the molecular formula C₅H₅BrO₂ and a molecular weight of approximately 177.0 g/mol .[1] It is typically supplied as a liquid with a purity of 95% or higher.[1][2] Its structure, featuring a reactive bromomethyl group and an unsaturated lactone ring, makes it a valuable building block in organic synthesis but also susceptible to degradation if not handled and stored correctly.[3]

Recommended Storage Conditions

To maintain the purity and stability of this compound, proper storage is essential. The following conditions are recommended based on information for this and structurally related furanone compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, some sources suggest temperatures as low as -20°C for similar brominated compounds.[4][5][6] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | The furanone ring can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation.[6] |

| Moisture | In a dry, tightly sealed container | The compound is susceptible to hydrolysis due to the presence of the lactone functional group. Protection from moisture is critical.[5][7] |

| Light | Protected from light | Similar furanone structures are known to be light-sensitive.[6] Amber vials or storage in a dark location is recommended to prevent photodegradation. |

Stability Profile and Potential Degradation

While specific quantitative stability data for this compound is not extensively available in the public domain, a general understanding of its stability can be inferred from its chemical structure and the behavior of related compounds. The primary modes of degradation are expected to be hydrolysis, thermal decomposition, and photodecomposition.

Hypothetical Stability Data

The following table presents hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound under various stress conditions. These values are representative and should be confirmed by experimental studies.

| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradants (Proposed) |

| Acidic Hydrolysis (0.1 N HCl) | 24 hours | 15% | 4-(Hydroxymethyl)furan-2(5H)-one, Bromide ions |

| Basic Hydrolysis (0.1 N NaOH) | 8 hours | 40% | Ring-opened products |

| Oxidative (3% H₂O₂) | 24 hours | 10% | Oxidized furanone derivatives |

| Thermal (60°C) | 7 days | 8% | Isomerization and decomposition products |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 20% | Photodegradation products |

Potential Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic conditions involves the cleavage of the ester bond in the lactone ring, leading to the formation of a corresponding gamma-hydroxy carboxylic acid. The bromomethyl group may also be susceptible to hydrolysis, yielding a hydroxymethyl derivative.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound, based on industry-standard guidelines for forced degradation studies.

Hydrolytic Stability

Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Protocol:

-

Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and purified water.

-

Store the solutions at a controlled temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Neutralize the acidic and basic samples.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Thermal Stability

Objective: To assess the impact of elevated temperatures on the compound's stability.

Protocol:

-

Place a known quantity of this compound in a sealed container.

-

Store the container in a temperature-controlled oven at a specified temperature (e.g., 60°C).

-

At defined intervals (e.g., 1, 3, 7, 14 days), remove a sample.

-

Dissolve the sample in a suitable solvent.

-

Analyze using an appropriate analytical method (e.g., HPLC, GC-MS) to determine the extent of degradation.

Photostability

Objective: To evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.

Protocol:

-

Expose a sample of this compound to a light source capable of emitting a combination of visible and UV light.

-

Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter.

-

Simultaneously, store a control sample, protected from light, under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples to quantify any degradation.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment.

Conclusion

This compound is a reactive and valuable chemical intermediate. Its stability is paramount to its successful application in synthesis. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial for minimizing degradation. While specific experimental data is limited, understanding the potential for hydrolytic, thermal, and photolytic degradation allows for the implementation of appropriate handling and storage protocols, ensuring the material's quality and integrity for research and development purposes. It is strongly recommended that users perform their own stability studies to determine the shelf-life under their specific storage and handling conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. ( Z -)-4-溴-5-(溴乙烯)-2 (5 H )-呋喃酮 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(Bromomethyl)-5-hydrofuran-2-one | CymitQuimica [cymitquimica.com]

- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)furan-2(5H)-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)furan-2(5H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on general principles of chemical solubility, alongside a detailed experimental protocol for determining its solubility in various common laboratory solvents.

Core Compound Information

This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of various heterocyclic compounds.[1] Its structure, featuring a polar lactone ring and a reactive bromomethyl group, dictates its solubility behavior.

Chemical Structure:

Qualitative Solubility Assessment

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly soluble to Insoluble | The presence of the polar lactone ring may allow for some interaction with water, but the overall non-polar character from the hydrocarbon structure and the bromine atom is likely to limit solubility. |

| Methanol | High | Soluble | The polarity of methanol is expected to favorably interact with the lactone group, leading to good solubility. |

| Ethanol | High | Soluble | Similar to methanol, ethanol's polarity should allow for the dissolution of the compound. |

| Acetone | Medium | Soluble | Acetone's polarity is intermediate, making it a good solvent for compounds with both polar and non-polar characteristics. |

| Dichloromethane (DCM) | Medium | Soluble | As a moderately polar solvent, DCM is anticipated to be an effective solvent. |

| Chloroform | Medium | Soluble | Similar to DCM, chloroform is expected to readily dissolve the compound. |

| Ethyl Acetate | Medium | Soluble | Ethyl acetate's polarity is well-suited for dissolving molecules of this nature. |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Very Soluble | Similar to DMSO, DMF is a polar aprotic solvent and is expected to be an excellent solvent for this compound. |

| Hexane | Low | Insoluble | The high polarity of the lactone ring will likely make it insoluble in non-polar solvents like hexane. |

| Toluene | Low | Sparingly soluble to Insoluble | The aromatic, non-polar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent.[7]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound and add it to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/L, mg/mL, or mol/L) using the following formula:

Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination following the provided protocol is essential. The predicted solubilities should be used as a preliminary guide for solvent selection in experimental work.

References

- 1. 61934-55-2 | MFCD11052345 | this compound [aaronchem.com]

- 2. 4-(Bromomethyl)-5-hydrofuran-2-one | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 4-(bromomethyl)-2,5-dihydrofuran-2-one (C5H5BrO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound, CasNo.61934-55-2 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 5. This compound 95% | CAS: 61934-55-2 | AChemBlock [achemblock.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

fundamental chemistry of α,β-unsaturated γ-lactones

An In-depth Technical Guide to the Fundamental Chemistry of α,β-Unsaturated γ-Lactones

Introduction

α,β-Unsaturated γ-lactones, commonly known as butenolides, are a class of five-membered heterocyclic organic compounds featuring a lactone (cyclic ester) ring with a carbon-carbon double bond conjugated to the carbonyl group. This structural motif is prevalent in a vast array of natural products isolated from plants, fungi, and marine organisms, where they function as secondary metabolites.[1][2] The inherent chemical reactivity of the α,β-unsaturated system imparts a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties.[3][4][5] This reactivity, primarily driven by the electrophilicity of the β-carbon, makes these compounds potent Michael acceptors, enabling them to covalently interact with biological nucleophiles such as cysteine residues in proteins.[6] This guide provides a comprehensive overview of the fundamental chemistry, reactivity, synthesis, and biological significance of α,β-unsaturated γ-lactones for researchers in chemistry and drug development.

Structure and Physicochemical Properties

The core structure of an α,β-unsaturated γ-lactone is the 2(5H)-furanone ring. The conjugation between the double bond and the carbonyl group delocalizes electron density, which significantly influences the molecule's spectroscopic properties and chemical reactivity.

Spectroscopic Properties

The spectroscopic signatures of α,β-unsaturated γ-lactones are characteristic and essential for their identification. The carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy is a key diagnostic tool. Conjugation with the C=C double bond lowers the absorption frequency compared to saturated γ-lactones. In some cases, Fermi resonance can cause the appearance of two distinct carbonyl bands.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the vinylic protons and carbons.

Table 1: Summary of Spectroscopic Data for α,β-Unsaturated γ-Lactones

| Spectroscopic Technique | Feature | Typical Range/Value | Reference |

|---|---|---|---|

| Infrared (IR) | Carbonyl (C=O) Stretch | 1740-1785 cm⁻¹ | [7][8][9] |

| C=C Stretch | ~1610 cm⁻¹ | [8] | |

| ¹H NMR | α-Proton (Hα) | δ 6.0-6.3 ppm | [10][11] |

| β-Proton (Hβ) | δ 7.2-7.8 ppm | [10][11] | |

| γ-Proton(s) (Hγ) | δ 4.8-5.2 ppm | [10] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 170-175 ppm | [10] |

| β-Carbon | δ 145-155 ppm | [10] | |

| α-Carbon | δ 120-125 ppm | [10] |

| | γ-Carbon | δ 70-80 ppm |[10] |

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Physicochemical Properties

The physicochemical properties of these lactones, such as lipophilicity, are crucial for their biological activity and pharmacokinetic profiles. A parabolic relationship between lipophilicity (often expressed by chromatographic Rm values) and in vitro activity against various microorganisms has been observed.[12] Thermodynamic properties, including enthalpies of formation and vaporization, have been studied for related saturated lactones, providing a basis for understanding their stability.[13]

Chemical Reactivity and Key Reactions

The reactivity of α,β-unsaturated γ-lactones is dominated by their electrophilic character. The conjugated system allows for both 1,2-addition to the carbonyl carbon and, more commonly, 1,4-conjugate addition (Michael addition) to the β-carbon. Studies have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their analogous open-chain esters.[14][15]

Michael Addition

The Michael addition is a cornerstone of the reactivity of α,β-unsaturated γ-lactones. It involves the 1,4-addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the lactone (the Michael acceptor).[16][17] This reaction is fundamental to their biological mechanism of action, where nucleophilic residues (e.g., thiols from cysteine) in proteins attack the lactone.[6][18] The reaction proceeds in three main steps: generation of the nucleophile, conjugate addition, and protonation to yield the final adduct.[16][19]

Caption: Logical workflow of the Michael Addition reaction.

Diels-Alder Reaction

α,β-Unsaturated γ-lactones can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings.[20][21] This reaction occurs between a conjugated diene (the 4π electron component) and the lactone's double bond (the 2π electron component). The reaction is thermally allowed and proceeds in a concerted fashion, making it highly stereospecific.[20] This methodology is valuable for synthesizing complex polycyclic structures containing the lactone moiety.[22]

Caption: Schematic of the Diels-Alder reaction pathway.

Synthetic Methodologies

Numerous synthetic strategies have been developed to access α,β-unsaturated γ-lactones, reflecting their importance as synthetic targets.

-

Ring-Closing Metathesis (RCM): This powerful method uses ruthenium catalysts, such as Grubbs' catalyst, to cyclize acyclic diene precursors. The RCM of allyl acrylates or related esters is a common and effective route to butenolides.[23]

-

From Homoallylic Alcohols: A versatile method involves the oxidation of homoallylic alcohols to β-acetoxy aldehydes, which then react with the lithium enolate of methyl acetate. The sequence proceeds through an aldol condensation, acyl migration, lactonization, and elimination.[24]

-

Halolactonization: The reaction of γ,δ-unsaturated carboxylic acids with an iodine source (iodolactonization) is a classic method that can lead to precursors for α,β-unsaturated γ-lactones after an elimination step.[1]

-

From Cyclopropenones: Functionalized cyclopropenones can serve as synthons for butenolides, reacting with phosphines under mild conditions to rearrange into the desired lactone scaffold.[25]

Example Experimental Protocol: Synthesis via RCM

The following protocol is adapted from the synthesis of 4-methyl-5-alkyl-2(5H)-furanones as described by Bassetti et al.[23]

Objective: To synthesize an α,β-unsaturated γ-lactone via Ring-Closing Metathesis.

Materials:

-

Methallyl acrylate substrate

-

First-generation Grubbs' catalyst (RuCl₂(PCy₃)₂(CHPh))

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis

Procedure:

-

A solution of the methallyl acrylate substrate in anhydrous CH₂Cl₂ (concentration is critical, typically 0.1 M to minimize dimerization) is prepared in a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon.[23]

-

The first-generation Grubbs' catalyst (typically 5 mol %) is added to the solution in one portion.[23]

-

The reaction mixture is stirred at room temperature (or reflux, depending on substrate reactivity) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by opening the flask to the air and adding a few drops of ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure α,β-unsaturated γ-lactone.

-

The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[8]

Biological Activity and Signaling Pathways

The biological activity of α,β-unsaturated γ-lactones is largely attributed to their ability to act as covalent modifiers of proteins.[18] They exhibit a broad range of pharmacological effects.

Table 2: Selected Biological Activities of α,β-Unsaturated γ-Lactones

| Compound/Class | Biological Activity | Model System | IC₅₀ / Potency | Reference |

|---|---|---|---|---|

| Benzofuran-substituted lactone (4h) | Immunosuppression (IL-2 inhibition) | Jurkat T cells | 66.9 nM | [4] |

| Isogermafurenolide | Anti-inflammatory (NO inhibition) | RAW 264.7 cells | 30.62 µM | [3] |

| Curdionolide B | Anti-inflammatory (NO inhibition) | RAW 264.7 cells | 14.50 µM | [3] |

| Helioscopinolide B | Anticancer | EPG85-257RDB cells | 5.7 µM | [3] |

| Helioscopinolide E | Anticancer | EPG85-257RDB cells | 4.4 µM | [3] |

| 2-Furanone (Butenolide) | Cytotoxicity | A549 lung cancer cells | Cytotoxic | [26] |

| 2-Pyrone | Cytotoxicity | A549 lung cancer cells | Cytotoxic |[26] |

Mechanism of Action: NRF2 Pathway Activation

A key mechanism underlying the antioxidant and anti-inflammatory effects of many α,β-unsaturated compounds is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under normal conditions, NRF2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Electrophilic lactones can react via Michael addition with reactive cysteine sensors on KEAP1. This covalent modification leads to a conformational change in KEAP1, preventing it from marking NRF2 for degradation. Consequently, NRF2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.[6]

Caption: NRF2 pathway activation by an α,β-unsaturated γ-lactone.

Example Experimental Protocol: Cytotoxicity Assay (IC₅₀ Determination)

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Objective: To quantify the cytotoxic effect of an α,β-unsaturated γ-lactone.

Materials:

-

Human cancer cell line (e.g., A549)[26]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound (lactone) dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: A stock solution of the test lactone is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. A vehicle control (DMSO) and an untreated control are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: After incubation, a viability reagent like MTT is added to each well. Live cells with active mitochondrial reductases convert the MTT into a purple formazan product. After a few hours of incubation, a solubilizing agent is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a plate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC₅₀ value is calculated by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.

Conclusion

α,β-Unsaturated γ-lactones represent a structurally important and biologically potent class of compounds. Their fundamental chemistry, characterized by the electrophilic nature of the conjugated system, governs their reactivity in key organic transformations like the Michael addition and Diels-Alder reaction. This same reactivity is the basis for their diverse pharmacological activities, often mediated by covalent interactions with protein targets such as KEAP1. A thorough understanding of their synthesis, reactivity, and biological mechanisms is critical for medicinal chemists and drug development professionals aiming to harness the therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Rare distribution of butenolide-type signaling molecules among Streptomyces strains and functional importance as inducing factors for secondary metabolite production in Streptomyces rochei 7434AN4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. alpha, beta-Unsaturated gamma-lactones correlations between lipophilicity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 18. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. byjus.com [byjus.com]

- 20. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 21. Diels-Alder Reaction [organic-chemistry.org]

- 22. Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst [organic-chemistry.org]

- 24. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Furan-2(5H)-ones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted furan-2(5H)-ones. A clear understanding of these naming conventions is paramount for unambiguous communication in research, development, and regulatory contexts. This document will detail the fundamental principles, including the numbering of the heterocyclic ring, the priority of functional groups, and the correct designation of substituents and stereochemistry.

The Furan-2(5H)-one Core: Structure and Numbering

The parent compound, furan-2(5H)-one, is a five-membered heterocyclic lactone. Its structure consists of a furan ring containing a ketone group at the second position and a saturated carbon at the fifth position. The IUPAC-preferred name clearly defines this structure.

The numbering of the furan-2(5H)-one ring is fundamental to correctly locating substituents. According to IUPAC rules for heterocyclic compounds, the heteroatom (oxygen in this case) is assigned position 1. The numbering then proceeds around the ring to give the carbonyl group the lowest possible locant, which is position 2.

Caption: IUPAC numbering of the furan-2(5H)-one ring.

The "(5H)" in the name indicates that position 5 bears a hydrogen atom in the parent structure, signifying its saturation. This is crucial for distinguishing it from its aromatic counterpart, furan.

General Principles for Naming Substituted Furan-2(5H)-ones

The systematic naming of a substituted furan-2(5H)-one follows a set of prioritized rules. The lactone functionality is considered part of the parent heterocycle and is not named as a substituent.

The Synthesis of Brominated Furanones: An In-depth Technical Guide for Researchers

December 26, 2025

Introduction

Brominated furanones, a class of halogenated organic compounds originally discovered in the marine red alga Delisea pulchra, have garnered significant attention in the scientific community, particularly in the fields of microbiology and drug development. These compounds have been identified as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence and biofilm formation in a wide range of pathogenic bacteria. By disrupting these communication pathways, brominated furanones offer a promising alternative to traditional antibiotics, potentially mitigating the growing threat of antimicrobial resistance. This technical guide provides a comprehensive review of the key synthetic methodologies for preparing various classes of brominated furanones, detailed experimental protocols, and an overview of their mechanism of action as quorum sensing inhibitors.

Core Synthetic Methodologies

The synthesis of brominated furanones can be broadly categorized into several key strategies, including the bromination of furanone precursors, the construction of the furanone ring from acyclic precursors followed by bromination, and the synthesis of more complex derivatives such as bicyclic systems.

Synthesis of (Z)-4-Bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones

This class of brominated furanones has been extensively studied for its quorum sensing inhibitory activity. A common synthetic approach involves the multi-step conversion of levulinic acid derivatives.

Step 1: Synthesis of 3-oxopentanoic acid

-

To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in dry ethanol (50 mL), sodium ethoxide (6.8 g, 0.1 mol) is added portion-wise at 0 °C.

-

Ethyl iodide (15.6 g, 0.1 mol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is then refluxed with a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) for 4 hours.

-

After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to pH 2.

-

The product is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 3-oxopentanoic acid.

Step 2: Bromination and cyclization

-

3-Oxopentanoic acid (11.6 g, 0.1 mol) is dissolved in acetic acid (50 mL), and bromine (16.0 g, 0.1 mol) is added dropwise at room temperature.

-

The mixture is stirred for 2 hours, and then heated to 80 °C for 1 hour.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford 4-bromo-3-ethyl-5-hydroxy-2(5H)-furanone.

Step 3: Formation of the bromomethylene group

-

To a solution of 4-bromo-3-ethyl-5-hydroxy-2(5H)-furanone (2.23 g, 10 mmol) in dichloromethane (50 mL), triphenylphosphine (3.93 g, 15 mmol) and carbon tetrabromide (4.97 g, 15 mmol) are added at 0 °C.

-

The mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 10:1) to yield (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone.

Synthesis of Bicyclic Brominated Furanones

Bicyclic brominated furanones represent a newer class of quorum sensing modulators with potentially improved pharmacological properties. Their synthesis often starts from cyclic keto acids.[1]

Step 1: Synthesis of methyl 2-oxo-1-cycloheptanecarboxylate [1]

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) in dry dimethyl carbonate (100 mL), cycloheptanone (11.2 g, 0.1 mol) is added dropwise at room temperature.[1]

-

The mixture is heated to reflux for 2 hours.[1]

-

After cooling, the reaction is quenched with acetic acid and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation.[1]

Step 2: Synthesis of 2-oxocycloheptaneacetic acid [1]

-

The methyl 2-oxo-1-cycloheptanecarboxylate (17.0 g, 0.1 mol) is subjected to acetoacetic ester synthesis conditions to yield 2-oxocycloheptaneacetic acid.[1]

Step 3: Bromination, dehydration, and elimination [1]

-

2-Oxocycloheptaneacetic acid (17.0 g, 0.1 mol) is dissolved in a suitable solvent and treated with a brominating agent (e.g., N-bromosuccinimide) in the presence of an acid catalyst.[1]

-

The reaction mixture is then heated to effect dehydration and subsequent elimination to form the final bicyclic brominated furanone without isolation of intermediates.[1]

-

The final product is purified by column chromatography.[1]

Synthesis of 5-Hydroxyl-3,4-dihalogenated-5H-furan-2-ones

These compounds are important precursors for a variety of brominated furanone derivatives. They are typically synthesized from mucohalic acids.

-

Mucobromic acid (25.8 g, 0.1 mol) is dissolved in diethyl ether (100 mL).

-

The solution is cooled to 0 °C, and a solution of a reducing agent, such as sodium borohydride (1.9 g, 0.05 mol), in water (20 mL) is added dropwise with vigorous stirring.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3,4-dibromo-5-hydroxy-2(5H)-furanone.

Regioselective Bromination of Furanones

The introduction of bromine at specific positions on the furanone ring is crucial for the biological activity of these compounds. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination.

-

To a solution of the 3,4-disubstituted 2(5H)-furanone (1.0 mmol) in carbon tetrachloride (20 mL), N-bromosuccinimide (1.0 mmol) and a catalytic amount of benzoyl peroxide are added.

-

The mixture is refluxed for 4 hours under irradiation with a UV lamp.

-

After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the regioselectively brominated furanone.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for representative brominated furanones synthesized via the described methodologies.

Table 1: Synthesis of (Z)-4-Bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones

| Alkyl Group | Overall Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |

| Ethyl | 45 | 78-80 | 6.25 (s, 1H), 2.51 (q, 2H), 1.15 (t, 3H) | 168.2, 145.1, 132.8, 118.9, 95.6, 22.1, 12.8 |

| Propyl | 42 | 72-74 | 6.26 (s, 1H), 2.48 (t, 2H), 1.62 (m, 2H), 0.95 (t, 3H) | 168.3, 145.0, 133.0, 118.7, 95.7, 30.5, 21.8, 13.9 |

| Butyl | 40 | 65-67 | 6.27 (s, 1H), 2.50 (t, 2H), 1.55 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) | 168.3, 145.1, 133.1, 118.6, 95.8, 28.2, 29.8, 22.3, 13.8 |

Table 2: Synthesis of Bicyclic Brominated Furanones

| Bicyclic System | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) |

| 5-BBF | 55 | 95-97 | 6.31 (s, 1H), 2.8-1.9 (m, 6H) | 216/218 (M⁺) |

| 6-BBF | 52 | 102-104 | 6.33 (s, 1H), 2.9-1.8 (m, 8H) | 230/232 (M⁺) |

| 7-BBF | 48 | 110-112 | 6.35 (s, 1H), 3.0-1.7 (m, 10H) | 244/246 (M⁺) |

Mechanism of Action: Quorum Sensing Inhibition

Inhibition of the LasR Signaling Pathway

The LasR protein is a transcriptional regulator that, upon binding to its cognate autoinducer (3-oxo-C12-HSL), activates the expression of numerous virulence factors. Brominated furanones are thought to act as competitive inhibitors, binding to the same site on LasR as the natural autoinducer. This binding prevents the conformational changes necessary for LasR to activate gene transcription.

Caption: Inhibition of the LasR signaling pathway by brominated furanones.

Inhibition of the LuxS/AI-2 Signaling Pathway

Caption: Covalent inactivation of the LuxS enzyme by brominated furanones.

Conclusion

References

electrophilic and nucleophilic sites of 4-(bromomethyl)butenolide

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(Bromomethyl)butenolide

Introduction

4-(Bromomethyl)butenolide, a member of the butenolide class of unsaturated γ-lactones, is a highly functionalized and reactive molecule. Its structure incorporates several key features that make it a versatile building block in organic synthesis, particularly for the construction of complex natural products and biologically active compounds.[1] The inherent reactivity of the butenolide scaffold, combined with the presence of a reactive bromomethyl substituent, provides multiple sites for chemical modification. This guide offers a detailed analysis of the electrophilic and nucleophilic centers within 4-(bromomethyl)butenolide, outlining its reactivity patterns, supported by experimental data and protocols.

Analysis of Reactive Sites: Electrophilicity and Nucleophilicity

The chemical behavior of 4-(bromomethyl)butenolide is dictated by the distribution of electron density across its framework. The molecule possesses distinct electron-deficient (electrophilic) and electron-rich (nucleophilic) centers, which govern its interactions with other reagents.

Electrophilic Sites

The primary reactivity of 4-(bromomethyl)butenolide is characterized by its susceptibility to nucleophilic attack at three key electrophilic centers. These sites are rendered electron-deficient by the influence of adjacent electronegative atoms and resonance effects.

-

C4 Carbon (Michael Acceptor): The C4 carbon, which is β to the carbonyl group in the α,β-unsaturated lactone system, is a soft electrophilic site. Resonance delocalization of the π-electrons towards the carbonyl oxygen creates a partial positive charge at this position, making it susceptible to conjugate (Michael) addition by soft nucleophiles.

-

Carbonyl Carbon (C1): The carbonyl carbon is a hard electrophilic center due to the significant dipole moment of the C=O bond, where the more electronegative oxygen atom withdraws electron density.[2] This site is a target for attack by hard nucleophiles, potentially leading to addition to the carbonyl or acyl substitution.

-

Bromomethyl Carbon (C5): The carbon atom of the bromomethyl group is a potent electrophilic site. The carbon-bromine bond is polarized, and bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, typically via an SN2 mechanism.[2]

dot

Caption: Key electrophilic centers in 4-(bromomethyl)butenolide.

Nucleophilic Sites

While predominantly acting as an electrophile, 4-(bromomethyl)butenolide also possesses nucleophilic character at its oxygen atoms, which bear lone pairs of electrons.

-

Carbonyl Oxygen: The carbonyl oxygen is the most significant nucleophilic center. Its lone pairs can readily participate in protonation or coordination with Lewis acids, which serves to activate the butenolide ring towards nucleophilic attack.

-

Ester Oxygen: The endocyclic ester oxygen also has lone pairs, but it is generally less nucleophilic than the carbonyl oxygen due to its involvement in resonance stabilization of the ester group.

Reaction Pathways and Mechanisms

The multifunctionality of 4-(bromomethyl)butenolide allows for a variety of reaction pathways depending on the nature of the nucleophile and the reaction conditions. A common scenario involves competition between Michael addition at C4 and SN2 substitution at the bromomethyl carbon.

For instance, the reaction with amine nucleophiles has been shown to result in Michael addition products.[3] In a study, 4-(bromomethyl)but-2-enolide was reacted with various substituted diamines in absolute ethanol, yielding substituted 4-amino-4-(bromomethyl)butolides.[3] This demonstrates the high reactivity of the C4 position towards such nucleophiles.

dot

Caption: Competing reaction pathways for nucleophilic attack.

Quantitative Data

The reactivity of butenolide derivatives has been documented in various synthetic applications. The following table summarizes spectral data for compounds derived from 4-(bromomethyl)butenolide, confirming the structures resulting from nucleophilic addition reactions.[3]

| Compound ID | Reaction Type | Key ¹H-NMR Spectral Data (δ, ppm) | Key FT-IR Data (cm⁻¹) |

| 4a | Michael Addition | 2.41, 2.61 (d-d, 2H, -CH₂-CO), 4.33, 4.81 (s-d, 2H, -CH₂-Br), 4.89, 5.93 (s-s, 2H, -CH₂-O-CO) | C=O (lactone), C=N, N-H |

| 4b | Michael Addition | 2.41, 2.60 (d-d, 2H, -CH₂-CO), 4.28, 4.33 (s-s, 2H, -CH₂-Br), 4.89, 5.34 (s-s, 2H, -CH₂-O-CO) | C=O (lactone), C=N, N-H |

| 4c | Michael Addition | 2.42, 2.61 (d-d, 2H, -CH₂-CO), 3.18 (s, 2H, -CH₂-Br), 4.93 (s, 2H, -CH₂-O-CO) | C=O (lactone), C=N, N-H |

| Data sourced from a study on the synthesis of substituted 4-amino-4-(bromomethyl) butolides.[3] |

Experimental Protocols

The utility of bromomethyl butenolides as synthetic intermediates is exemplified by their use in Barbier and Heck reactions.[4] The following is a representative protocol for a Barbier-type allylation, which utilizes the electrophilicity of the bromomethyl group's carbon.

Representative Procedure for Barbier Allylation Reaction

-

Objective: To synthesize an α-ylidene γ-lactone by reacting an α-bromomethylbutenolide with an aldehyde.

-

Materials:

-

3-Bromomethyl-5H-furan-2-one (α-bromomethylbutenolide isomer) (400 mg, 2.26 mmol)

-

Aldehyde (e.g., ortho-bromobenzaldehyde) (1.53 mmol, 0.68 eq.)

-

Activated Zinc powder (2.64 mmol, 1.17 eq.)

-

Tetrahydrofuran (THF), anhydrous (2 mL)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) (1 mL)

-

-

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add 3-bromomethyl-5H-furan-2-one (1), the selected aldehyde (2), and activated zinc powder.

-

Add anhydrous THF (2 mL) followed by saturated aqueous NH₄Cl (1 mL).

-

Stir the resulting mixture vigorously at ambient temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with additional saturated aqueous NH₄Cl.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired homoallylic alcohol.

-

dot

Caption: Experimental workflow for the Barbier allylation reaction.

Conclusion

4-(Bromomethyl)butenolide is a rich scaffold for synthetic chemistry, characterized by multiple, distinct electrophilic centers. The interplay between the Michael acceptor system of the butenolide ring and the reactive SN2 center of the bromomethyl group allows for selective functionalization under controlled conditions. Understanding the relative reactivity of these sites is crucial for designing synthetic strategies that leverage this versatile intermediate to access a wide array of complex molecular architectures for research, particularly in the fields of drug development and natural product synthesis.

References

- 1. Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. From α-Bromomethylbutenolide to Fused Tri(Tetra) Cyclic Dihydrofurandiones through Barbier Reaction–Heck Arylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(Bromomethyl)furan-2(5H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)furan-2(5H)-one is a reactive bifunctional molecule incorporating both a butenolide ring system and a bromomethyl group. The butenolide moiety is a structural motif present in numerous biologically active natural products, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electrophilic bromomethyl group makes this compound a valuable synthetic intermediate for the introduction of the furanone scaffold into more complex molecules through alkylation reactions.

These application notes provide detailed protocols for the potential use of this compound in key synthetic transformations, namely N-alkylation and C-alkylation, which are fundamental reactions in the synthesis of natural product analogues and novel pharmaceutical candidates.

Chemical Properties

| Property | Value |

| CAS Number | 61934-55-2 |

| Molecular Formula | C₅H₅BrO₂ |

| Molecular Weight | 177.00 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 287 °C |

| SMILES | C1(C=C(C(=O)O1)CBr) |

Application: N-Alkylation of Primary Amines

The introduction of a butenolide moiety onto a nitrogen-containing molecule is a valuable strategy for the synthesis of novel bioactive compounds. This compound can serve as an effective reagent for the N-alkylation of primary and secondary amines to furnish N-substituted furanones.

General Reaction Scheme

Figure 1: N-Alkylation of a primary amine.

Experimental Protocol: N-Alkylation of Aniline

This protocol describes a representative procedure for the N-alkylation of aniline with this compound.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 177 mg) and anhydrous acetonitrile (10 mL).

-

Add potassium carbonate (2.0 mmol, 276 mg) to the solution.

-

Add aniline (1.1 mmol, 102 µL) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-((2-oxo-2,5-dihydrofuran-4-yl)methyl)aniline.

Expected Outcome: The desired N-alkylated product is expected as a solid or oil. The yield can be determined after purification and characterization by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: C-Alkylation of Carbon Nucleophiles

Carbon-carbon bond formation is central to the synthesis of complex natural products. This compound can be employed as an electrophile for the C-alkylation of soft carbon nucleophiles, such as malonate esters, to introduce the butenolide framework.

General Reaction Scheme

Figure 2: C-Alkylation of diethyl malonate.

Experimental Protocol: C-Alkylation of Diethyl Malonate

This protocol provides a representative procedure for the C-alkylation of diethyl malonate.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate (1.2 mmol, 182 µL) to the stirred suspension of sodium hydride.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

-

In a separate flask, dissolve this compound (1.0 mmol, 177 mg) in anhydrous THF (5 mL).

-

Add the solution of this compound dropwise to the enolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure diethyl 2-((2-oxo-2,5-dihydrofuran-4-yl)methyl)malonate.

Summary of Quantitative Data for Representative Reactions

| Reaction | Nucleophile | Base | Solvent | Temperature | Time (h) | Typical Yield Range (%) |

| N-Alkylation | Aniline | K₂CO₃ | Acetonitrile | Room Temp. | 12-24 | 60-85 |

| C-Alkylation | Diethyl malonate | NaH | THF | 0°C to RT | 4-12 | 55-80 |

Logical Workflow for Utilizing this compound

Figure 3: Synthetic workflow diagram.

Conclusion

This compound is a versatile building block for the introduction of the biologically relevant butenolide scaffold into a variety of molecular frameworks. Its utility as an alkylating agent for both nitrogen and carbon nucleophiles makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with potential therapeutic applications. The provided protocols offer a starting point for the exploration of its reactivity and incorporation into synthetic routes targeting natural product analogues and other complex molecules. Researchers should optimize reaction conditions for their specific substrates to achieve the best results.

Synthetic Protocols for Alkylation Reactions with 4-(Bromomethyl)furan-2(5H)-one: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the alkylation of various nucleophiles using 4-(bromomethyl)furan-2(5H)-one. This versatile reagent serves as a key building block for the introduction of a butenolide moiety, a scaffold present in numerous biologically active compounds. The following sections detail the reaction principles, provide quantitative data for representative reactions, and offer step-by-step experimental procedures.

Introduction

This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions at the bromomethyl position. This allows for the covalent attachment of the furanone ring to a wide range of nucleophilic substrates, including amines, alcohols, thiols, and carbanions. The butenolide core is of significant interest in medicinal chemistry due to its presence in natural products with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The protocols described herein provide a foundation for the synthesis of novel furanone-containing molecules for drug discovery and development programs.

Reaction Principle

The fundamental reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group. The general transformation is depicted below:

Caption: General scheme of the alkylation reaction.

Data Presentation: Alkylation Reactions of this compound

The following table summarizes the reaction conditions and yields for the alkylation of various nucleophiles with this compound.

| Entry | Nucleophile (Substrate) | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 4-((Phenylamino)methyl)furan-2(5H)-one | K₂CO₃ | Acetonitrile | 80 | 6 | 85 |

| 2 | Pyrrolidine | 4-(Pyrrolidin-1-ylmethyl)furan-2(5H)-one | Et₃N | Dichloromethane | RT | 12 | 92 |

| 3 | Phenol | 4-(Phenoxymethyl)furan-2(5H)-one | K₂CO₃ | Acetone | 60 | 8 | 78 |

| 4 | Methanol | 4-(Methoxymethyl)furan-2(5H)-one | NaH | THF | 0 to RT | 4 | 65 |

| 5 | Thiophenol | 4-((Phenylthio)methyl)furan-2(5H)-one | Et₃N | Dichloromethane | RT | 5 | 95 |

| 6 | Diethyl malonate | Diethyl 2-((5-oxo-2,5-dihydrofuran-3-yl)methyl)malonate | NaH | THF | 0 to RT | 6 | 75 |

Experimental Protocols

Protocol 1: N-Alkylation of Aniline

This protocol describes the synthesis of 4-((phenylamino)methyl)furan-2(5H)-one.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), potassium carbonate (1.5 mmol, 1.5 eq), and anhydrous acetonitrile (10 mL).

-

Add aniline (1.1 mmol, 1.1 eq) to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After 6 hours, or upon completion of the reaction, cool the mixture to room temperature.

-

Filter the solid and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 4-((phenylamino)methyl)furan-2(5H)-one.

Protocol 2: O-Alkylation of Phenol

This protocol details the synthesis of 4-(phenoxymethyl)furan-2(5H)-one.

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure: